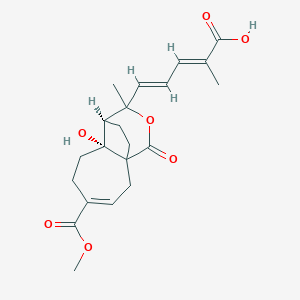

Pseudolaric acid C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pseudolaric acid C involves multiple steps, including Claisen rearrangement, iodoetherification, and ring-closing metathesis to form the distinctive tricyclic core structure. The synthetic route typically starts from a known ketone and proceeds through a series of reactions to construct the quaternary stereocenters and the seven-membered ring .

Industrial Production Methods: The extraction process involves solvent extraction, followed by chromatographic techniques to purify the desired compound .

Análisis De Reacciones Químicas

Isolation and Structural Elucidation

Pseudolaric acid C is obtained through hydrolysis of pseudolaric acid B (2), specifically via saponification of the methyl ester at C19 . Its molecular formula is C21H26O7 , with a molecular weight of 390.4 g/mol . Structural determination involves advanced spectroscopic methods:

-

NMR Analysis : The 1H and 13C NMR spectra reveal a tricyclic core with a lactone ring, methoxycarbonyl groups, and hydroxyl substituents .

-

Circular Dichroism (CD) : The CD spectrum of deacetylpseudolaric acid A (10), a related compound, shows a negative Cotton effect at 257 nm, aiding in stereochemical assignment .

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C21H26O7 |

| Core Structure | Tricyclic perhydroazulene framework with a lactone ring |

| Functional Groups | Methoxycarbonyl (C4), hydroxyl (C7), ester (C19) |

2.1. Hydrolysis of Pseudolaric Acid B

Pseudolaric acid B (2) undergoes base-mediated hydrolysis to yield this compound (3) and methanol :

2Aqueous Base3+CH3OH

This reaction cleaves the methyl ester at C19, forming the hydroxyl group in this compound .

2.2. Semi-Synthetic Derivatives

-

Acetylation : Deacetylpseudolaric acid A (10) can be converted back to pseudolaric acid A (1) using AcCl or Ac2O, though this process is hindered by steric effects at C4 .

-

Methylation : Treatment with diazomethane generates methyl esters (e.g., pseudolaric acid A methyl ester, 11) .

Table 2: Key Reactions for this compound

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Hydrolysis | Aqueous base (e.g., NaOH) | This compound (3) |

| Acetylation | AcCl/Ac2O | Pseudolaric acid A (1) |

| Methylation | Diazomethane | Methyl esters (11, 12) |

Bioactivity and Mechanistic Insights

This compound shares structural motifs with pseudolaric acids A and B, which exhibit:

-

Antimicrobial Activity : Targets fungal pathogens via membrane disruption .

-

Cytotoxicity : Inhibits tubulin polymerization, destabilizing microtubules and inducing apoptosis .

-

Anti-Angiogenic Effects : Disrupts endothelial cell migration and proliferation .

Table 3: Bioactivity Overview

| Activity | Mechanism | Target Molecule |

|---|---|---|

| Antimicrobial | Membrane disruption | Fungal pathogens |

| Cytotoxic | Tubulin depolymerization | Microtubules |

| Anti-Angiogenic | Endothelial cell migration inhibition | CD147 |

Aplicaciones Científicas De Investigación

Chemistry: It serves as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.

Biology: Pseudolaric acid C exhibits significant antifungal and anti-inflammatory activities, making it a valuable compound for biological research.

Medicine: The compound has shown promising anticancer properties, particularly in targeting specific cancer cell lines and inducing apoptosis.

Industry: this compound is used in the development of new pharmaceuticals and as a lead compound for drug discovery

Mecanismo De Acción

The mechanism of action of pseudolaric acid C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through the caspase-8/caspase-3 pathway. Additionally, this compound modulates the immune response and exhibits anti-inflammatory effects by inhibiting key inflammatory mediators .

Comparación Con Compuestos Similares

- Pseudolaric acid A

- Pseudolaric acid B

- Pseudolaric acid D

Comparison: Pseudolaric acid C shares structural similarities with other pseudolaric acids, such as pseudolaric acid A and pseudolaric acid B. it is unique in its specific biological activities and chemical properties. For instance, pseudolaric acid B is known for its potent antifungal and anti-angiogenic activities, while this compound has shown distinct anticancer properties .

Propiedades

Número CAS |

82601-41-0 |

|---|---|

Fórmula molecular |

C21H26O7 |

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/t15-,19+,20+,21-/m0/s1 |

Clave InChI |

RBXVTEUAOTYIME-NOOVBMIQSA-N |

SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

SMILES isomérico |

CC(=CC=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

SMILES canónico |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.